1,4-Bis-benzyl-4-piperidinecarboxylic acid
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Overview
Description
1,4-Bis-benzyl-4-piperidinecarboxylic acid: is a heterocyclic compound featuring a piperidine ring substituted with two benzyl groups and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis-benzyl-4-piperidinecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with benzyl chloride to form 1,4-dibenzylpiperidine, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of 1,4-dibenzylpiperidine-4-carboxylic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis-benzyl-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Conversion to benzyl alcohols or alkanes.
Substitution: Introduction of various functional groups in place of benzyl groups.
Scientific Research Applications
Chemistry: 1,4-Bis-benzyl-4-piperidinecarboxylic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. It is also investigated for its role in drug design and development .
Industry: In the industrial sector, 1,4-dibenzylpiperidine-4-carboxylic acid is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1,4-dibenzylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, thereby altering cellular processes and pathways .
Comparison with Similar Compounds
1-Benzylpiperidine-4-carboxylic acid: Similar structure but with only one benzyl group.
1,4-Dibenzylpiperidine: Lacks the carboxylic acid group.
Piperidine-4-carboxylic acid: Lacks the benzyl groups.
Uniqueness: 1,4-Bis-benzyl-4-piperidinecarboxylic acid is unique due to the presence of both benzyl groups and the carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,4-dibenzylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(23)20(15-17-7-3-1-4-8-17)11-13-21(14-12-20)16-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIRHOKPHYESS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2)C(=O)O)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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